1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with p-tolualdehyde to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-p-Tolyl-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the phenyl group, which may affect its biological activity and chemical properties.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Contains a carbaldehyde group instead of a cyano group, leading to different reactivity and applications.
4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H13N3/c1-13-7-9-14(10-8-13)17-15(11-18)12-20(19-17)16-5-3-2-4-6-16/h2-10,12H,1H3 |
InChI Key |
DJHQRNVXHJMISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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